2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride
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Overview
Description
2-Hydroxy-6-azaspiro[34]octane-2-carboxylicacidhydrochloride is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but contains an oxygen atom within the ring system.
6-Azaspiro[2.5]octane hydrochloride: Another related compound with a different ring size and structure.
Uniqueness
2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C8H14ClNO3 |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-6(11)8(12)3-7(4-8)1-2-9-5-7;/h9,12H,1-5H2,(H,10,11);1H |
InChI Key |
SUSGZNWCTJDYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2)(C(=O)O)O.Cl |
Origin of Product |
United States |
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